molecular formula C18H24N2O5 B3075827 4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate CAS No. 1036397-56-4

4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate

Cat. No.: B3075827
CAS No.: 1036397-56-4
M. Wt: 348.4 g/mol
InChI Key: GXVOIJWTXUNBIQ-UHFFFAOYSA-N
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Description

4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C18H24N2O5 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with appropriate benzyl and tert-butyl reagents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve steps like esterification and formylation to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-Benzyl 1-(tert-butyl) 2-carboxypiperazine-1,4-dicarboxylate.

    Reduction: 4-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)piperazine-1,4-dicarboxylate.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as a reactive site for nucleophilic attack, leading to the formation of various adducts. The benzyl and tert-butyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl 4-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
  • 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Uniqueness

4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and tert-butyl groups enhances its stability and lipophilicity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-formylpiperazine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(20)12-21)16(22)24-13-14-7-5-4-6-8-14/h4-8,12,15H,9-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVOIJWTXUNBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate
Reactant of Route 2
4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate
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4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate
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4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate
Reactant of Route 6
4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate

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